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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

Cat. No.: B042562

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the *H and 13C Nuclear Magnetic Resonance (NMR)
spectra of 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in the synthesis of various
pharmaceutical compounds. A comparative analysis with structurally related fluorinated
benzonitrile derivatives is presented to aid in spectral interpretation and compound
identification. This document also includes standardized experimental protocols for NMR data
acquisition and visual representations of analytical workflows and structural correlations.

'H and **C NMR Spectral Data of 2,4-Difluoro-5-
nitrobenzonitrile

The analysis of the *H and *3C NMR spectra is fundamental for the structural elucidation and

purity assessment of 2,4-Difluoro-5-nitrobenzonitrile. The presence of fluorine atoms and a
nitro group significantly influences the chemical shifts and coupling constants of the aromatic
protons and carbons.

IH NMR Spectrum:

The *H NMR spectrum of 2,4-Difluoro-5-nitrobenzonitrile is characterized by two distinct
signals in the aromatic region.

13C NMR Spectrum:
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The proton-decoupled 3C NMR spectrum provides insights into the carbon framework of the
molecule. The carbon signals are influenced by the electronegativity of the fluorine and nitro
substituents, as well as by C-F coupling.

Table 1: *H and 3C NMR Spectral Data for 2,4-Difluoro-5-nitrobenzonitrile

: . Coupling
Chemical Shift o ]
Nucleus Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
H 8.58 d JHF=7.0 H-6
H 7.65 d 4JHF = 10.0 H-3
1JCF = 260.0,
13C 162.5 dd C-2
2JCCF=12.0
JCF = 275.0,
13C 158.0 dd C-4
2JCCF =10.0
13C 142.0 d 3JCCCF =5.0 C-5
13C 125.0 d 2JCCF =20.0 C-6
13C 115.0 d 2JCCF =25.0 C-3
13C 112.0 S - CN
13C 108.0 t 3JCCCF=4.0 C-1

Note: Predicted data is presented as experimental data was not available in the searched
literature. Chemical shifts are referenced to TMS (& = 0 ppm). Multiplicities are abbreviated as:
s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Comparative NMR Data of Structurally Similar
Compounds

To provide a broader context for the analysis of 2,4-Difluoro-5-nitrobenzonitrile, the following
table summarizes the tH and 3C NMR data for related fluorinated benzonitrile derivatives.
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These comparisons can be invaluable for identifying substituent effects on chemical shifts and
coupling patterns.

Table 2: Comparative *H and 3C NMR Data of Substituted Benzonitriles
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. . Coupling
Chemical Shift o
Compound Nucleus Multiplicity Constant (J,
(3, ppm)
Hz)
2-Fluoro-5-
1H 8.61, 8.45, 7.58 m, m,m -
nitrobenzonitrile
162.9, 147.9,
13C 132.0, 129.8, - -
117.1, 114.7
3,4-
Difluorobenzonitr  tH 7.55-7.40, 7.30 m, m -
ile
154.3 (dd,
J=253, 12),
150.8 (dd,
J=253, 12),
13C 128.0 (dd, J=8, - -
5), 118.9 (d,
J=18), 118.0 (d,
J=18), 117.2,
110.0 (d, J=21)
4-Fluoro-2- J=8.5, J=8.5, 2.5,
) o 1H 8.35, 8.05, 7.70 d, dd, dd
nitrobenzonitrile J=8.5,45
165.5 (d, J=260),
149.0, 135.0,
125.0 (d, J=10),
13C - -
118.0 (d, J=25),
115.0 (d, J=30),
112.0
2,5-
Difluorobenzonitr  tH 7.40-7.20 m -
ile
13C 162.1 (d, J=250), - -

158.2 (d, J=245),
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120.5 (dd, J=10,
5), 119.5 (dd,
J=25, 10), 117.0
(d, J=25), 115.8,
105.0 (d, J=25)

Note: This data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

A standardized protocol for acquiring high-quality *H and 3C NMR spectra of small organic
molecules is outlined below.

Sample Preparation:

» Weigh 5-10 mg of the purified compound.

¢ Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).
o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Number of Scans: 16-64 scans are typically sufficient for samples of this concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
13C NMR Acquisition:

e Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on
Bruker instruments).
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Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is required to achieve a good signal-to-noise ratio.

Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0 to 220 ppm covers the chemical shifts of most carbon
environments.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.
Perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at O
ppm).

Visualizing NMR Analysis and Workflows

To facilitate a clearer understanding of the relationships in NMR analysis, the following

diagrams are provided.
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Caption: A typical experimental workflow for NMR analysis.
Caption: Key NMR correlations in 2,4-Difluoro-5-nitrobenzonitrile.

 To cite this document: BenchChem. [Comparative *H and 3C NMR Analysis of 2,4-Difluoro-
5-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042562#1h-and-13c-nmr-analysis-of-2-4-difluoro-5-
nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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